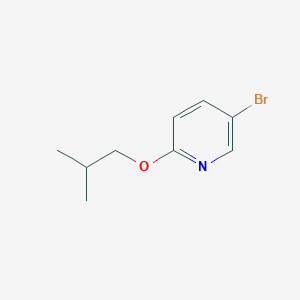

5-Bromo-2-isobutoxypyridine

Vue d'ensemble

Description

5-Bromo-2-isobutoxypyridine, also known as 5-Bromo-2-isobutoxy-4-pyridinol, is an organic compound belonging to the class of pyridines. It is a colorless liquid with a molecular weight of 207.08 g/mol and a melting point of -84°C. This compound is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and polymers.

Applications De Recherche Scientifique

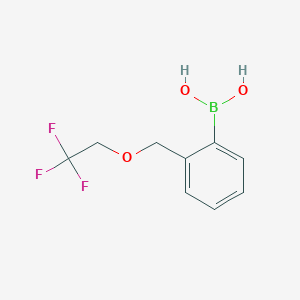

Synthèse Organique: Réactions de Couplage Croisé de Suzuki

5-Bromo-2-isobutoxypyridine: est un composé précieux en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki . Ces réactions sont essentielles pour la création de liaisons carbone-carbone, une étape indispensable dans la synthèse de molécules organiques complexes. Le groupe bromo dans ce composé agit comme un bon groupe partant, facilitant le couplage avec des réactifs organoborés.

Chimie Médicinale: Découverte de Médicaments

En découverte de médicaments, This compound sert de brique de base pour la création de nouveaux composés pharmaceutiques. Son cycle pyridine est un motif courant dans les médicaments, et le substituant bromo peut être modifié davantage pour améliorer l'activité biologique des thérapeutiques potentiels.

Science des Matériaux: Synthèse de Cristaux Liquides

Les caractéristiques structurelles du composé le rendent adapté à la synthèse de dopants chiraux utilisés dans les cristaux liquides . Ces matériaux sont essentiels pour les technologies d'affichage, et la possibilité d'ajuster finement les propriétés des cristaux liquides à l'aide de tels dopants revêt une grande importance industrielle.

Biochimie: Études d'Inhibition Enzymatiques

En biochimie, This compound peut être utilisée pour étudier l'inhibition enzymatique . En incorporant ce composé dans des substrats ou des inhibiteurs, les chercheurs peuvent étudier l'interaction avec des enzymes spécifiques, ce qui est fondamental pour comprendre les mécanismes des maladies et développer des médicaments.

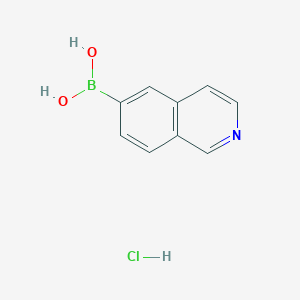

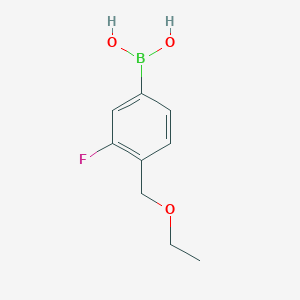

Biologie Chimique: Dérivés d'Acide Boronique

Ce composé est essentiel dans la synthèse de dérivés d'acide boronique, qui ont des applications en biologie chimique . Ces dérivés sont utilisés dans divers essais biochimiques et peuvent agir comme des sondes ou des capteurs moléculaires.

Chimie Industrielle: Développement de Catalyseurs

This compound: est également utilisé dans le développement de catalyseurs pour les réactions chimiques industrielles . Les catalyseurs dérivés de ce composé peuvent améliorer l'efficacité et la sélectivité des procédés chimiques, conduisant à une fabrication plus durable.

Chimie Supramoléculaire: Systèmes Hôte-Invité

En chimie supramoléculaire, le composé peut contribuer à la conception de systèmes hôte-invité . Sa capacité à interagir avec d'autres molécules par des liaisons non covalentes permet la construction d'assemblages moléculaires complexes ayant des fonctions spécifiques.

Science des Polymères: Synthèse de Monomères

Enfin, This compound peut agir comme un monomère dans la synthèse de polymères. Les polymères contenant des unités pyridine possèdent des propriétés électroniques uniques et peuvent être utilisés dans diverses applications, des matériaux conducteurs aux surfaces biocompatibles.

Mécanisme D'action

Target of Action

It’s known that brominated compounds often participate in suzuki–miyaura (sm) cross-coupling reactions , which involve transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, 5-Bromo-2-isobutoxypyridine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound can participate in sm coupling reactions, which are widely applied in organic synthesis . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

As a participant in sm coupling reactions, the compound likely contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of the compound and its reagents can impact the efficacy of these reactions .

Analyse Biochimique

Biochemical Properties

5-Bromo-2-isobutoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to the formation of various metabolites, which can have different biological activities. The metabolic pathways of this compound also involve the participation of cofactors, which are essential for the enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins within the cell . This binding can influence its localization and accumulation within different cellular compartments, affecting its overall activity .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propriétés

IUPAC Name |

5-bromo-2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGNKNXWZBYWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

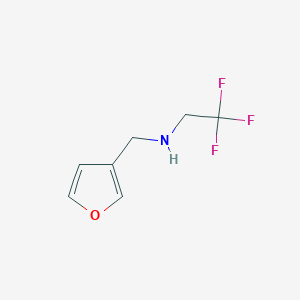

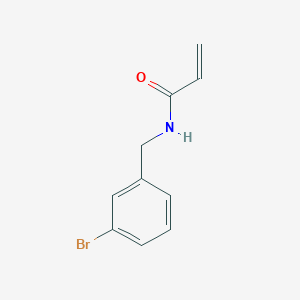

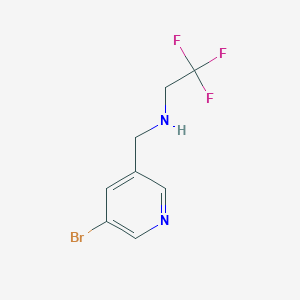

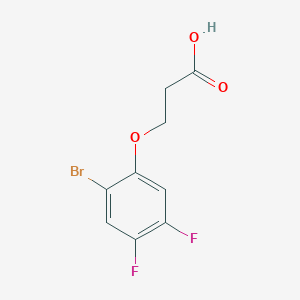

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

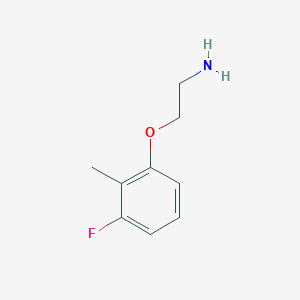

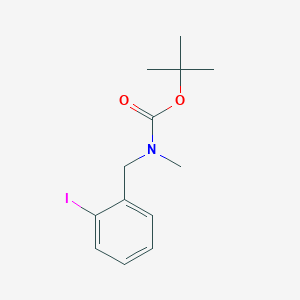

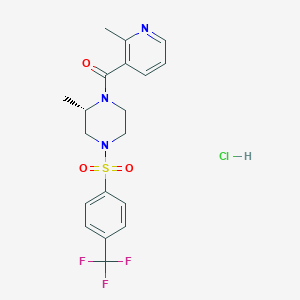

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine](/img/structure/B1400857.png)

![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)

![[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid](/img/structure/B1400862.png)

![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)